molecular formula C10H12F3NO B2965386 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine CAS No. 942938-39-8

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

Cat. No.: B2965386
CAS No.: 942938-39-8
M. Wt: 219.207
InChI Key: ZARTWYNUPAMSJI-UHFFFAOYSA-N
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Description

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine ( 942938-39-8) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C10H12F3NO and a molecular weight of 219.20 g/mol, serves as a versatile phenethylamine-derived intermediate . The structure, featuring a phenyl ring substituted with a 2,2,2-trifluoroethoxy group and an ethanamine chain, is particularly valuable for designing novel bioactive molecules. The incorporation of the trifluoroethoxy group can markedly influence a compound's lipophilicity, metabolic stability, and binding affinity, making this reagent crucial for structure-activity relationship (SAR) studies . This amine is primarily utilized as a key precursor in the synthesis of more complex chemical entities. Its research applications are focused on the exploration and development of new pharmaceutical compounds, particularly those targeting the central nervous system . Structurally similar phenethylamine compounds bearing a 4-(2,2,2-trifluoroethoxy) group have been identified as potent serotonin receptor modulators, specifically as agonists of the 5-HT2A receptor . This mechanism of action is a subject of extensive research in neuroscience and neuropharmacology . As such, this compound provides researchers with a critical scaffold for probing neurological pathways and developing potential therapeutic agents. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions and refer to the provided Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5,7H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARTWYNUPAMSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942938-39-8
Record name 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine
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Preparation Methods

The synthesis of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine with structurally related amines, highlighting key differences in substituents, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Synthesis Method Applications Notable Properties
This compound C₁₀H₁₂F₃NO 219.21 –OCH₂CF₃ (para), –CH₂CH₂NH₂ Liquid Not detailed (likely reductive amination) R&D, medicinal chemistry intermediates High lipophilicity, metabolic stability
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine (47) C₁₅H₁₄F₃NO ~281.28 –OCH₃ (para), –CF₃ (para), –CH(NH₂)CH₃ Brown oil Lithium-halogen exchange Synthetic intermediate Biphenyl structure, moderate yield (66%)
1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine C₁₈H₂₃NO₄ 317.38 Two –OCH₃ groups (meta, para) Solid Amine coupling in toluene Alkaloid precursor Bioactive scaffold for isoquinolines
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine C₉H₇F₆NO 259.15 –OCF₃ (para), –CF₃ (adjacent to amine) Not reported Not detailed Life science research Higher fluorine content, increased electronegativity
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine C₉H₉F₄N 207.17 –CF₃ (para), –F (on ethyl chain) Not reported Not detailed Not specified Reduced steric bulk, potential CNS activity

Key Observations:

Substituent Effects :

  • The trifluoroethoxy group in the target compound provides greater lipophilicity compared to methoxy (–OCH₃) or methylthio (–SCH₃) groups in analogs .
  • Fluorine substitution (e.g., –CF₃ in –19) increases electronegativity and metabolic resistance but may reduce solubility .

Synthetic Routes: The target compound’s synthesis is unspecified but likely parallels methods for similar amines, such as reductive amination of 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone (). In contrast, biphenyl analogs (e.g., compound 47) require lithium-halogen exchange for coupling .

The bis-dimethoxyphenyl analog () is a precursor to alkaloids, highlighting how substituent diversity drives pharmacological utility .

Commercial Availability :

  • The target compound is marketed by American Elements and Chemlyte Solutions , whereas analogs like 2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine () are less accessible, possibly due to synthesis challenges .

Biological Activity

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine, a compound with the molecular formula C10H12F3NO, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances the compound's lipophilicity and binding affinity, allowing it to modulate the activity of specific proteins involved in critical biochemical pathways such as signal transduction and metabolism .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it has been studied for its potential effects on tryptophan hydroxylase (TPH1), an enzyme implicated in serotonin synthesis. Inhibiting TPH1 could have therapeutic implications for conditions like obesity and fatty liver disease . The inhibition rates observed in various studies suggest that this compound could serve as a valuable lead compound for developing new pharmacological agents.

Receptor Binding

The compound's structure allows it to interact effectively with receptors. Its binding characteristics can lead to modulation of receptor activity, which may be beneficial in treating various disorders. The presence of the trifluoroethoxy group is critical for enhancing binding specificity and affinity towards target receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The unique trifluoroethoxy substituent significantly influences the compound's properties:

Property Effect
LipophilicityIncreased due to trifluoroethoxy group
Binding AffinityEnhanced interaction with target proteins
StabilityImproved hydrolytic stability

The SAR studies indicate that modifications to the phenyl ring or the ethanamine backbone can substantially alter the biological efficacy of the compound. For example, variations in substituents at specific positions on the phenyl ring can lead to differing levels of enzyme inhibition or receptor modulation .

Study on Tryptophan Hydroxylase Inhibition

In a notable study, this compound was evaluated for its ability to inhibit TPH1. The results demonstrated a significant inhibition rate at concentrations around 100 µM. This finding suggests potential applications in managing metabolic disorders associated with serotonin dysregulation .

Effects on Lipid Accumulation

Another study assessed the impact of this compound on lipid accumulation in liver tissues using a high-fat diet (HFD) mouse model. The administration of this compound led to a notable decrease in liver steatosis without affecting overall body weight. These findings highlight its therapeutic potential in treating fatty liver disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-(2,2,2-trifluoroethoxy)phenyl isocyanate with ethylamine derivatives in chloroform under reflux conditions yields urea derivatives with trifluoroethoxy groups . Key steps include:

  • Step 1 : Preparation of the trifluoroethoxy-substituted phenyl intermediate (e.g., via alkylation of 4-hydroxyphenyl compounds with trifluoroethyl halides).
  • Step 2 : Coupling with ethylamine derivatives using carbodiimide-mediated amidation or urea formation.
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Analytical Methods :

  • Elemental Analysis : Used to confirm empirical formula (e.g., %C, %H, %N matching theoretical values) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic proton environments and trifluoroethoxy (-OCH₂CF₃) signals (δ ~4.5 ppm for -OCH₂-; δ ~110-120 ppm for CF₃ in ¹³C).
  • IR : Confirm amine (-NH₂) stretches (~3300 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility of trifluoroethoxy groups.
  • Waste Disposal : Segregate halogenated waste for incineration or professional treatment .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Experimental Design :

  • Catalyst Screening : Test palladium on carbon (Pd/C) for hydrogenation steps or phase-transfer catalysts for nucleophilic substitutions .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) vs. chlorinated solvents (chloroform) for reaction efficiency.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine coupling .
    • Case Study : A 23% yield was achieved for a related urea derivative using chloroform at reflux, highlighting the need for iterative condition refinement .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

  • Hypothesis Testing :

  • Pharmacokinetic Factors : Assess metabolic stability (e.g., CYP450 enzyme interactions) using liver microsome assays.
  • Solubility : Improve bioavailability via salt formation (e.g., hydrochloride salts) or co-solvents (PEG-400) .
    • Example : Antiarrhythmic analogues with trifluoroethoxy groups showed reduced in vivo efficacy due to rapid clearance, prompting structural modifications like piperidine ring incorporation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • SAR Parameters :

  • Electron-Withdrawing Groups : Trifluoroethoxy enhances metabolic stability but may reduce membrane permeability.
  • Amine Substitution : Primary amines (vs. secondary) improve receptor binding in neurological targets .
    • Data Table :
DerivativeModificationBioactivity (IC₅₀)Metabolic Stability (t₁/₂)
ParentNone10 µM1.2 h
PiperidylN-ethyl5 µM3.5 h
UreaCarbamide8 µM2.8 h
Data adapted from antiarrhythmic studies .

Methodological Challenges and Solutions

Q. How to resolve conflicting elemental analysis and spectral data?

  • Root Cause : Impurities (e.g., solvent residues, unreacted intermediates).
  • Solution :

  • Repurification : Repeat column chromatography with gradient elution.
  • High-Resolution MS : Confirm molecular ion accuracy (±1 ppm).
  • X-ray Crystallography : Resolve structural ambiguities .

Q. What in silico tools predict the compound’s interaction with biological targets?

  • Computational Methods :

  • Docking Simulations (AutoDock Vina) : Model binding to ion channels (e.g., hERG for antiarrhythmics).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

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